Scientific Field: Environmental Science
Summary of Application: This research focused on the residue determination of benazolin-ethyl in soil and rape seed samples by gas chromatography with electron capture detection (GC–ECD).
Methods of Application: The method involves the use of solid-phase extraction (SPE) for clean-up and gas chromatography with electron capture detection (GC-ECD) for detection.
Results: The average recoveries of the analyte range from 85.89 to 105.84% with relative standard deviations (coefficient of variation) less than 5.53% at the three spike levels (0.005, 0.1 and 0.5 mg/kg).
Scientific Field: Plant Biology
Summary of Application: This research aimed to understand the auxin activity of Benazolin using the pea straight growth test.
Methods of Application: The bioassay involved the use of etiolated pea epicotyls and the application of benazolin and indole-3-acetic acid (auxin) solutions.
Results: Maximal elongation occurred at auxin concentrations ranging from 10-6 to 10-4 M; comparable elongation occurred at a benazolin concentration of 10-4 M.
Scientific Field: Agriculture
Summary of Application: This research focused on the use of Benazolin for weed control in soybean crops.
Summary of Application: This research aimed to understand the translocation and metabolism of Benazolin in wild mustard and rape.
Results: The susceptibility of wild mustard and tolerance of the rape species to foliar-applied benazolin can be partly explained by different rates of transport to susceptible meristematic sites.
Benazolin is a chemical compound classified as a member of the benzothiazole family, specifically identified as 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid. Its molecular formula is and it has a molecular weight of approximately 233.67 g/mol . Benazolin functions primarily as a herbicide and a synthetic auxin, playing a significant role in agricultural practices to control annual weeds .
Benazolin exhibits herbicidal properties, primarily acting as a post-emergence herbicide. It is effective against various annual weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism of action makes it valuable in agricultural settings for weed management . Additionally, studies indicate that benazolin may have effects on non-target plant species, highlighting the need for careful application to avoid ecological disruption .
The synthesis of benazolin involves several steps:
Interaction studies involving benazolin have focused on its effects on target and non-target species. Research indicates that while it effectively controls weeds, it can also adversely affect desirable plants if not applied judiciously. The compound's degradation products in soil have been studied to assess their environmental impact, revealing potential risks associated with its use in agricultural systems .
Several compounds share structural similarities with benazolin, including:
Compound Name | Structure Type | Unique Features |
---|---|---|
Clopyralid | Pyridine derivative | Selective herbicide with different target specificity |
Clethodim | Cyclohexene derivative | Grass-selective herbicide; less impact on broadleaf plants |
Benazolin-ethyl | Ethyl ester of benazolin | Used similarly but may have different degradation pathways |
Benazolin stands out due to its specific mechanism as a synthetic auxin and its dual role as both an herbicide and a growth regulator. Its unique chloro-substituted benzothiazole structure contributes to its biological activity, differentiating it from other herbicides that may not mimic plant hormones as effectively .
Benazolin represents a synthetic herbicide compound belonging to the benzothiazolone chemical class. The compound's official International Union of Pure and Applied Chemistry name is (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid [1] [2] [3]. Alternative International Union of Pure and Applied Chemistry nomenclatures include 4-chloro-2,3-dihydro-2-oxobenzothiazol-3-ylacetic acid and (4-chloro-2-oxobenzothiazolin-3-yl)acetic acid [1] [2].
The molecular formula of benazolin is C₉H₆ClNO₃S, indicating a complex heterocyclic structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms [4] [1] [5]. The compound has a molecular weight of 243.67 grams per mole, with an exact mass of 242.975692 daltons and a monoisotopic mass of 242.975692 daltons [4] [1] [6] [7] [8]. The Chemical Abstracts Service registry number for benazolin is 3813-05-6, and it is assigned the European Inventory of Existing Commercial Chemical Substances number 223-297-0 [4] [1] [5] [2].
The structural representation using Simplified Molecular Input Line Entry System notation is C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O, which describes the benzothiazolone ring system with a chlorine substituent at position 4 and an acetic acid side chain attached to the nitrogen atom [5] [2]. The International Chemical Identifier is InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13), with the corresponding International Chemical Identifier Key being HYJSGOXICXYZGS-UHFFFAOYSA-N [5] [2].
Benazolin demonstrates limited aqueous solubility, with a water solubility of 0.6 grams per liter at 20 degrees Celsius [6]. This moderate aqueous solubility classifies the compound as having restricted water miscibility, which influences its environmental fate and bioavailability characteristics. The compound's limited water solubility is attributed to its heterocyclic structure and the presence of both polar and nonpolar functional groups within the molecule.
The stability characteristics of benazolin indicate that the compound is not degraded by light exposure and exhibits low volatility under standard environmental conditions [6]. The compound's persistence in environmental systems is primarily influenced by microbial degradation rather than photochemical or volatilization processes. Microbial breakdown represents the most significant pathway for benazolin decomposition in natural systems, with rapid degradation rates observed under appropriate conditions [6].
The compound exhibits chemical stability under normal storage conditions when maintained as a crystalline solid. However, benazolin may undergo hydrolysis under extreme pH conditions or elevated temperatures. The presence of the acetic acid functional group makes the compound susceptible to esterification reactions, leading to the formation of various derivative compounds such as benazolin-ethyl [6].
Benazolin exhibits distinct thermal characteristics that define its physical behavior under various temperature conditions. The compound has a melting point ranging from 192 to 196 degrees Celsius, indicating a relatively high thermal stability for an organic herbicide compound [6] [9] [7] [8]. This melting point range suggests that benazolin exists as a stable crystalline solid at ambient temperatures and requires significant thermal energy input to undergo phase transition to the liquid state.
The predicted boiling point of benazolin is 468.4 ± 55.0 degrees Celsius at standard atmospheric pressure [6] [7]. This high boiling point reflects the compound's molecular structure, specifically the presence of intermolecular hydrogen bonding between carboxylic acid groups and the aromatic benzothiazolone ring system. The substantial difference between melting and boiling points indicates a wide liquid range, suggesting that the compound maintains structural integrity across a broad temperature spectrum.
The flash point of benazolin is reported as 237.1 ± 31.5 degrees Celsius [7]. This relatively high flash point indicates that the compound poses minimal fire hazard under normal handling and storage conditions. The thermal decomposition of benazolin occurs at elevated temperatures, producing toxic fumes containing sulfur oxides, chlorine compounds, and nitrogen oxides upon heating to decomposition [6].
Property | Temperature (°C) | Reference |
---|---|---|
Melting Point | 192-196 | [6] [9] [7] [8] |
Boiling Point (predicted) | 468.4 ± 55.0 | [6] [7] |
Flash Point | 237.1 ± 31.5 | [7] |
Nuclear magnetic resonance spectroscopy provides detailed structural information about benazolin through the analysis of proton and carbon-13 chemical environments. The compound's benzothiazolone ring system produces characteristic aromatic signals in proton nuclear magnetic resonance spectra, with the chlorinated aromatic protons appearing in the typical aromatic region between 7.0 and 8.0 parts per million [9]. The acetic acid methylene protons (-CH₂-) attached to the nitrogen atom of the benzothiazolone ring exhibit a distinctive singlet pattern, typically appearing around 4.5 parts per million due to the deshielding effect of the adjacent nitrogen and carbonyl groups.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of multiple carbon environments within the benazolin structure. The carbonyl carbon atoms of both the benzothiazolone ring and the acetic acid side chain appear in the characteristic carbonyl region between 160 and 180 parts per million. The aromatic carbon atoms of the benzene ring produce signals between 120 and 140 parts per million, with the chlorine-substituted carbon showing distinctive downfield shifts due to the electronegativity of the halogen substituent [9].
The nuclear magnetic resonance data confirms the structural identity of benazolin and can be used to assess compound purity by identifying potential impurities or degradation products. Variable temperature nuclear magnetic resonance studies may reveal dynamic processes such as restricted rotation around the nitrogen-acetic acid bond, which could influence the compound's biological activity.
Infrared spectroscopy provides characteristic absorption patterns that serve as fingerprints for benazolin identification. The compound exhibits several diagnostic infrared absorption bands that correspond to specific functional groups within its molecular structure. The carboxylic acid group produces a broad absorption band between 2500 and 3300 wavenumbers due to the stretching vibration of the hydroxyl group, with additional sharp absorption around 1700 wavenumbers corresponding to the carbonyl stretching vibration [10] [11].
The benzothiazolone ring system contributes multiple absorption bands in the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear between 1450 and 1600 wavenumbers, while the carbon-nitrogen stretching vibrations of the heterocyclic ring occur around 1300 to 1400 wavenumbers. The presence of the sulfur atom in the ring system influences the overall vibrational pattern, producing characteristic absorption bands in the fingerprint region below 1300 wavenumbers [10] [11].
The chlorine substituent on the aromatic ring affects the infrared spectrum through its influence on adjacent carbon-carbon and carbon-hydrogen vibrations. The carbon-chlorine stretching vibration typically appears between 600 and 800 wavenumbers, providing additional confirmation of the compound's structure. Infrared spectroscopy serves as a rapid and reliable method for benazolin identification in both pure form and in formulated products [10] [11].
Mass spectrometry analysis of benazolin provides definitive molecular weight confirmation and structural fragmentation patterns essential for compound identification. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the molecular weight of benazolin (C₉H₆ClNO₃S) [12]. The isotope pattern of the molecular ion reflects the presence of chlorine, showing the characteristic 3:1 ratio between the molecular ion and the molecular ion plus two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes.
Gas chromatography-mass spectrometry analysis reveals specific fragmentation patterns that provide structural information about benazolin. Major fragment ions include masses at 271 and 329, corresponding to specific structural rearrangements and bond cleavages within the molecule [12]. The base peak typically results from the loss of the acetic acid side chain, producing a fragment ion corresponding to the chlorinated benzothiazolone portion of the molecule.
The mass spectrometric fragmentation pattern includes the loss of carbon dioxide (44 mass units) from the carboxylic acid group, producing a characteristic fragment ion at mass-to-charge ratio 199. Additional fragmentation involves the cleavage of the carbon-nitrogen bond connecting the acetic acid side chain to the benzothiazolone ring, resulting in fragment ions that provide structural confirmation. These fragmentation patterns serve as diagnostic tools for benazolin identification in complex matrices and can be used to distinguish the compound from structurally related analogs [12].
Spectroscopic Method | Key Diagnostic Features | Applications |
---|---|---|
Nuclear Magnetic Resonance | Aromatic protons (7.0-8.0 ppm), methylene protons (~4.5 ppm) | Structure confirmation, purity assessment |
Infrared | Carboxylic acid (2500-3300, 1700 cm⁻¹), aromatic (1450-1600 cm⁻¹) | Rapid identification, functional group analysis |
Mass Spectrometry | Molecular ion (m/z 243), chlorine isotope pattern, characteristic fragments | Molecular weight confirmation, structural analysis |
Irritant